9-Methylanthracene-D12

Analytical Chemistry Mass Spectrometry Environmental Analysis

Achieve unparalleled quantitative accuracy with 9-Methylanthracene-D12, the definitive internal standard for LC-MS/GC-MS and qNMR analysis of 9-methylanthracene. Its complete deuteration delivers a clean +12 Da mass shift, distinctly resolving from the analyte to correct for matrix effects and recovery losses—a capability non-deuterated analogs lack. Essential for ADME tracing and environmental PAH monitoring, this isotopologue is superior to other deuterated PAHs due to its identical retention time. Ensure analytical precision; source the only isotopically valid standard.

Molecular Formula C15H12
Molecular Weight 204.33 g/mol
Cat. No. B1436189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methylanthracene-D12
Molecular FormulaC15H12
Molecular Weight204.33 g/mol
Structural Identifiers
SMILESCC1=C2C=CC=CC2=CC3=CC=CC=C13
InChIInChI=1S/C15H12/c1-11-14-8-4-2-6-12(14)10-13-7-3-5-9-15(11)13/h2-10H,1H3/i1D3,2D,3D,4D,5D,6D,7D,8D,9D,10D
InChIKeyCPGPAVAKSZHMBP-VVAQFOCRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 0.05 g / 50 mg / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Methylanthracene-D12: Deuterated Polycyclic Aromatic Hydrocarbon for Analytical Quantitation and Metabolic Tracing


9-Methylanthracene-D12 (CAS 6406-97-9) is a deuterium-labeled derivative of 9-methylanthracene, a polycyclic aromatic hydrocarbon (PAH) . This stable isotope-labeled compound is characterized by the replacement of all 12 hydrogen atoms in the parent molecule with deuterium, resulting in a molecular formula of C15D12 and a molecular weight of 204.33 g/mol . The compound is primarily utilized as an internal standard in mass spectrometry-based analytical methods and as a tracer in metabolic studies, owing to the distinct mass difference and similar chemical behavior compared to its non-deuterated analog .

Why 9-Methylanthracene Cannot Replace 9-Methylanthracene-D12 in Quantitative Analysis


The substitution of 9-Methylanthracene-D12 with its non-deuterated counterpart, 9-Methylanthracene (CAS 779-02-2), is not analytically equivalent. The primary value of the D12 compound lies in its function as an internal standard, a role the non-deuterated form cannot fulfill because it is chemically indistinguishable from the target analyte in a sample [1]. In mass spectrometry, the +12 Da mass shift of the fully deuterated analog provides a distinct, well-resolved peak that is essential for accurate quantitation via isotope dilution methods, effectively correcting for matrix effects and sample preparation variability . Furthermore, while other deuterated PAHs (e.g., Perylene-D12, Chrysene-D12) are available, they differ significantly in their physicochemical properties, such as molecular weight and chromatographic retention time, making 9-Methylanthracene-D12 the only isotopically valid internal standard for the precise quantification of 9-methylanthracene itself .

Quantitative Differentiation of 9-Methylanthracene-D12 Against Non-Deuterated and Alternative Internal Standards


Mass Spectrometric Differentiation: A +12 Da Shift for Unambiguous Analyte Resolution

The complete deuteration of 9-Methylanthracene-D12 provides a significant mass shift, enabling its use as an internal standard. The molecular weight of 9-Methylanthracene-D12 is 204.33 g/mol, compared to 192.26 g/mol for the non-deuterated 9-Methylanthracene . This +12 Da difference ensures that the internal standard peak is fully resolved from the analyte peak in mass spectrometry, preventing signal overlap and ensuring accurate quantitation. This is a fundamental advantage over using a non-deuterated analog or an isotopically labeled compound with fewer deuterium atoms (e.g., D3 or D9), which would yield a smaller, potentially unresolved mass shift .

Analytical Chemistry Mass Spectrometry Environmental Analysis

Isotopic Purity: Specification of 98 atom % D for Reliable Quantitation

Commercial preparations of 9-Methylanthracene-D12 are specified at an isotopic enrichment of 98 atom % D . This high level of deuteration is crucial for its function. In contrast, a non-deuterated 9-methylanthracene standard typically has a purity specification (e.g., ≥98% by GC) but contains zero atom % D, rendering it useless as an isotopic internal standard . Even a lower-grade deuterated compound with, for example, 90 atom % D would introduce significant error in quantitation due to isotopic cross-talk and the presence of unlabeled molecules in the internal standard itself, a factor that does not apply to the non-deuterated alternative but is a key differentiator for the D12 product .

Analytical Chemistry Stable Isotope Labeling Quality Control

Application as an Internal Standard in GC-MS and LC-MS

9-Methylanthracene-D12 is explicitly recommended for use as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS . This application is a direct consequence of its stable isotope labeling and is not feasible with the non-deuterated 9-Methylanthracene [1]. While other deuterated PAHs (e.g., Perylene-D12, Chrysene-D12) can serve as internal standards for other target analytes, they are not chemically identical to 9-methylanthracene and would have different extraction recoveries and ionization efficiencies, introducing bias. 9-Methylanthracene-D12 is the optimal internal standard for 9-methylanthracene because it co-elutes and exhibits near-identical matrix effects, thereby providing the most accurate correction factor .

Analytical Chemistry Bioanalysis Environmental Monitoring

Deuteration Effects on Metabolic and Pharmacokinetic Studies

Deuteration can alter the pharmacokinetic and metabolic profiles of a molecule, a phenomenon exploited in drug development [1]. 9-Methylanthracene-D12 is used as a tracer to study these effects, with the potential for altered rates of metabolism due to the kinetic isotope effect . This is a key differentiator from the non-deuterated parent compound, which cannot be tracked independently of endogenous or administered material. For instance, studies on 9-methylanthracene-h12 and -d12 have shown differences in the energy levels of methyl internal rotation, a quantum mechanical effect that can influence reactivity [2].

Drug Metabolism Pharmacokinetics ADME Studies

Optimal Use Cases for 9-Methylanthracene-D12 in Research and Industry


Quantitative Analysis of 9-Methylanthracene in Environmental Samples

The primary application of 9-Methylanthracene-D12 is as an internal standard for the precise quantification of 9-methylanthracene in complex environmental matrices such as soil, water, and air particulates. By spiking samples with a known amount of the D12 standard prior to extraction, analysts can correct for variable recovery during sample preparation and matrix-induced signal suppression in GC-MS or LC-MS analysis, as supported by its specified use and mass differentiation [1].

Metabolic Pathway Tracing in Pharmacokinetic Studies

In drug development and toxicology, 9-Methylanthracene-D12 is employed to trace the absorption, distribution, metabolism, and excretion (ADME) of 9-methylanthracene. The deuterium label allows researchers to differentiate the administered compound from endogenous substances or other sources, providing unequivocal data on metabolic pathways and the formation of metabolites, a capability derived from its deuterated nature [2].

Internal Standard for NMR Spectroscopy

Beyond mass spectrometry, 9-Methylanthracene-D12 can serve as an internal standard for quantitative NMR (qNMR). The absence of proton signals in the aromatic region (due to complete deuteration) allows for a clean, interference-free region to integrate the signals of the analyte of interest. This application is specifically noted by vendors and is a direct consequence of the compound's high isotopic purity and structural integrity .

Mechanistic Studies in Photochemistry

The photochemistry of 9-methylanthracene, including its [4+4] cycloaddition reactions, can be investigated using the D12 analog. Deuterium substitution alters the zero-point energy, leading to measurable kinetic isotope effects that can provide insight into reaction mechanisms. While not a primary application, this specialized use case leverages the unique physical property changes induced by deuteration, as evidenced by high-resolution spectroscopy studies comparing the h12 and d12 isotopologues [2].

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